4-Bromo-5-nitrothiophene-2-carbaldehyde

概要

説明

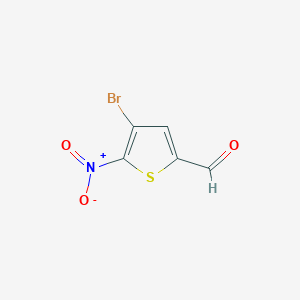

4-Bromo-5-nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrNO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

作用機序

Target of Action

Similar compounds like 5-nitro-2-thiophenecarboxaldehyde have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

Mode of Action

It is suggested that nitrothiophenes, in general, may act by forming meisenheimer complexes .

Biochemical Pathways

It’s worth noting that 2-bromo-5-nitrothiophene, a related compound, participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption .

Result of Action

Related compounds have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde typically involves the bromination and nitration of thiophene derivatives. One common method involves the following steps:

Bromination: Thiophene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromothiophene.

Nitration: The brominated thiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-bromo-5-nitrothiophene.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

4-Bromo-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

Substitution: Sodium methoxide in methanol, aniline in ethanol.

Major Products

Oxidation: 4-Bromo-5-nitrothiophene-2-carboxylic acid.

Reduction: 4-Bromo-5-aminothiophene-2-carbaldehyde.

Substitution: 4-Substituted-5-nitrothiophene-2-carbaldehyde derivatives.

科学的研究の応用

4-Bromo-5-nitrothiophene-2-carbaldehyde has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Material Science: It is employed in the development of organic semiconductors and conductive polymers.

Biological Studies: The compound is used in the synthesis of biologically active molecules for medicinal chemistry research.

Industrial Applications: It serves as a building block for the production of dyes, pigments, and agrochemicals.

類似化合物との比較

Similar Compounds

4-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain reactions.

5-Nitro-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom, affecting its reactivity and applications.

2-Bromo-5-nitrothiophene: Lacks the aldehyde group, limiting its use in formylation reactions.

Uniqueness

4-Bromo-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

生物活性

4-Bromo-5-nitrothiophene-2-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- Chemical Formula: CHBrNOS

- Molecular Weight: 223.07 g/mol

- CAS Number: 41498-07-1

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to strong inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal activity |

Anticancer Activity

The compound has also shown promise in anticancer studies. It is believed to inhibit specific protein kinases involved in cell proliferation and survival.

Mechanism of Action:

- Inhibition of Protein Kinases: The compound binds to the active sites of certain kinases, disrupting signaling pathways that promote cancer cell growth.

- Induction of Apoptosis: It triggers programmed cell death in cancer cells, enhancing its potential as an anticancer agent.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-1β.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. Results demonstrated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics . -

Cancer Cell Line Study:

In a laboratory setting, the compound was tested on various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed a dose-dependent decrease in cell viability, suggesting its effectiveness in targeting cancer cells . -

Inflammatory Response Modulation:

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced the secretion of inflammatory mediators in macrophage cultures, supporting its role in managing inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its application in therapeutics:

- Absorption: Rapidly absorbed when administered.

- Distribution: Widely distributed in tissues.

- Metabolism: Undergoes hepatic metabolism with potential active metabolites.

- Excretion: Primarily excreted via urine.

特性

IUPAC Name |

4-bromo-5-nitrothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSZQWGTDZBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619452 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-07-1 | |

| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。